molecular formula C14H17N3O3S2 B10801798 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one

5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B10801798
M. Wt: 339.4 g/mol
InChI Key: UEOWPADQYCKGFD-UHFFFAOYSA-N
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Description

The compound 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one (hereafter referred to as Compound A) is a thienopyrimidinone derivative characterized by a 5,6-dimethyl-substituted thieno[2,3-d]pyrimidin-4-one core. Key structural features include:

  • A morpholine ring linked via a 2-oxoethyl sulfanyl group at position 2.
  • Methyl groups at positions 5 and 6 of the thienopyrimidinone scaffold.

Thienopyrimidinones are known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name

5,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-8-9(2)22-13-11(8)12(19)15-14(16-13)21-7-10(18)17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWPADQYCKGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. Its unique structure includes a thieno-pyrimidine core with various functional groups that enhance its biological activity. This article aims to summarize the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N3O3S2C_{14}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of approximately 317.43 g/mol. The compound features a morpholine moiety and a sulfanyl group, which are critical for its biological interactions.

Antitumor Activity

Recent studies have demonstrated significant antitumor properties of compounds within the thieno[2,3-d]pyrimidine class. Notably, a series of related compounds were tested against the NCI 60 cell line panel, revealing that certain analogs exhibited potent growth inhibition:

CompoundTGI (µM)GI50 (µM)LC50 (µM)
Compound 2016.23.350.1
Compound 2367.76.6100

Both compounds showed superior activity compared to the standard antitumor agent 5-fluorouracil, indicating their potential as effective anticancer agents .

The mechanism by which these compounds exert their antitumor effects is linked to their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Compound 20 was found to be a more potent inhibitor of DHFR compared to methotrexate, highlighting its potential as an alternative therapeutic agent in cancer treatment .

Other Biological Activities

In addition to antitumor effects, compounds similar to this compound have shown various other biological activities:

  • Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Related thieno derivatives have been studied for their anti-inflammatory properties, suggesting a broader therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological effects of thieno[2,3-d]pyrimidine derivatives:

  • In Vivo Studies : In vivo models have shown that these compounds can reduce tumor size significantly compared to control groups.
  • Cell Line Studies : In vitro assays using various human cancer cell lines indicated that these compounds can induce apoptosis and inhibit cell cycle progression.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the thieno-pyrimidine scaffold can enhance biological activity. For example, elongating substituents at position 6 has been correlated with increased potency against DHFR .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that compounds structurally similar to 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibit promising anti-cancer properties. For instance:

  • Molecular Docking Studies : Research has shown that derivatives of thieno[2,3-d]pyrimidine can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Molecular docking studies suggest that this compound may interact effectively with proteins that play critical roles in cancer progression, such as cyclooxygenases (COX) and histone acetyltransferases (HAT) .
  • Case Studies : In vitro assays demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These findings suggest a potential role for this compound in developing novel anticancer therapies .

Anti-Inflammatory Properties

The compound also shows promise as an anti-inflammatory agent:

  • Mechanism of Action : Similar compounds have been reported to inhibit the activity of COX enzymes and lipoxygenase (LOX), which are crucial mediators in inflammatory processes. By blocking these pathways, the compound may reduce inflammation and associated symptoms .
  • Experimental Evidence : Studies involving animal models of inflammation have shown that thieno[2,3-d]pyrimidine derivatives can significantly reduce markers of inflammation and pain. The efficacy of these compounds was assessed through various assays measuring inflammatory cytokines and chemokines .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives:

  • Broad-Spectrum Activity : Compounds in this class have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. Preliminary results indicate that they may act by disrupting microbial cell membranes or inhibiting key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties:

Structural Feature Effect on Activity
Morpholine ringEnhances solubility and bioavailability
Sulfanyl groupContributes to biological activity
Dimethyl substitutionsModulates potency against specific targets

This table summarizes how modifications to the molecular structure can influence the biological activity of thieno[2,3-d]pyrimidine derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The pharmacological profile of Compound A is influenced by its substituents. Below is a comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Activities Reference
Compound A 5,6-dimethyl; 2-(morpholin-4-yl-2-oxoethyl)sulfanyl C₁₅H₁₈N₃O₃S₂* 376.45 g/mol TRPA1 inhibition
Compound B () 5,6-dimethyl; 2-(morpholin-4-ylmethyl) C₁₃H₁₇N₃O₂S 279.36 g/mol Not specified
Compound C () 5,6-dimethyl; 2-(morpholin-4-yl-2-oxoethyl)sulfanyl; 3-allyl C₁₇H₂₁N₃O₃S₂ 379.50 g/mol Not reported
Compound D () 5-phenyl; 2-morpholin-4-yl C₁₆H₁₅N₃O₂S 313.38 g/mol Not specified (catalogued for research)
Compound E () 3-benzyl; 2-(morpholin-4-yl-2-oxoethyl)sulfanyl; 5,6,7,8-tetrahydro C₂₂H₂₄N₃O₃S₂ 454.57 g/mol Anticancer (in vitro)
Key Observations:

Substitution at Position 2 :

  • Compound A’s 2-oxoethyl sulfanyl-morpholine group enhances solubility compared to Compound B’s direct morpholinylmethyl linkage .
  • The sulfanyl group in Compound A may improve binding to TRPA1 via sulfur-mediated interactions, as suggested in patent claims .

Compound E’s 3-benzyl group correlates with anticancer activity, indicating position 3 modifications can drive therapeutic divergence .

Aromatic vs. Aliphatic Substituents :

  • Compound D’s 5-phenyl group replaces the 5,6-dimethyl motif, reducing steric hindrance and possibly altering pharmacokinetics .
Key Findings:
  • Anticancer Activity: Compound E’s tetrahydrobenzo-thienopyrimidinone scaffold and benzyl group at position 3 enhance cytotoxicity, suggesting scaffold rigidity influences efficacy .
  • Synthetic Flexibility: Compound A and its analogs are synthesized via modular routes, often starting from 2-mercapto-thienopyrimidinones, enabling rapid diversification .

Preparation Methods

Thienopyrimidinone Scaffold Preparation

The core synthesis begins with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which undergoes cyclocondensation with formamide or urea derivatives under acidic or basic conditions. For example, microwave-assisted reactions (900 W, solvent-free) between ethyl 2-(1-ethoxyethylideneamino)-4,5-dimethylthiophene-3-carboxylate and amines achieve cyclization in 6–12 minutes with yields exceeding 88%. Conventional thermal heating in ethanol under reflux requires 1–5 hours but offers comparable yields.

Sulfanyl Group Introduction

The sulfanyl moiety is introduced via nucleophilic substitution at the C2 position of the pyrimidinone ring. Reaction with 2-chloro-N-morpholinoacetamide in dimethylformamide (DMF) at 80–100°C for 8–12 hours in the presence of potassium carbonate affords the target compound. Purification via silica-gel column chromatography (ethyl acetate/hexane, 1:3) yields 65–72% of the product.

Table 1: Key Reaction Parameters for Sulfanyl Functionalization

ParameterConditionsYield (%)Source
SolventDMF65–72
BaseK₂CO₃65–72
Temperature80–100°C65–72
Reaction Time8–12 hours65–72

One-Pot Catalytic Four-Component Synthesis

A green chemistry approach employs a four-component reaction involving:

  • Ketones : 2-butanone (for methyl groups at C5 and C6)

  • Ethyl cyanoacetate : Provides the cyanoacetate moiety

  • Sulfur (S₈) : Introduces the thiophene ring

  • Formamide : Serves as the ammonia source for pyrimidine ring closure

This method uses 10 mol% of morpholine as a catalyst in ethanol at 70°C for 6 hours, achieving 58–64% yield. While step-efficient, this route requires precise stoichiometric control to avoid byproducts like 3-aminothiophene-2-carboxylates.

Base-Catalyzed Cyclization of Carbodiimide Intermediates

Intermediate carbodiimides, formed from the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with aromatic isocyanates, undergo cyclization in the presence of sodium ethoxide. Key steps include:

  • Carbodiimide formation : Toluene reflux (110°C, 4 hours) with 2-morpholinoacetyl chloride

  • Cyclization : Catalytic NaOEt in ethanol (room temperature, 6–12 hours) yields 68–82%.

Process Optimization and Yield Enhancement

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity during sulfanylation, while ethanol improves cyclization kinetics. Microwave-assisted reactions in solvent-free conditions reduce purification complexity.

Catalytic Innovations

Morpholine acts dualistically as a reactant and catalyst in four-component syntheses, reducing external catalyst loading to 5–10 mol%. Raney nickel (2–5 wt%) accelerates sulfur incorporation in one-pot methods.

Temperature and Time Dependencies

Elevated temperatures (80–100°C) favor sulfanyl group incorporation but risk decomposition beyond 12 hours. Room-temperature cyclization in base-catalyzed methods preserves stereochemical integrity.

Analytical and Purification Strategies

  • Chromatography : Silica-gel columns (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) resolve regioisomers.

  • Recrystallization : Ethanol/water (3:1) mixtures achieve >95% purity for crystalline products.

  • Spectroscopic Validation :

    • ¹H NMR (DMSO-d₆): δ 3.58 (m, 4H, morpholine CH₂), 2.45 (s, 6H, C5/C6-CH₃)

    • LC-MS : m/z 340.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodStepsTotal Yield (%)TimeScalability
Multi-Step Functionalization3–450–6524–36 hoursIndustrial
Four-Component Reaction158–646 hoursLab-scale
Base-Catalyzed Cyclization268–8212 hoursPilot-scale

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for this compound?

The synthesis involves multi-step reactions starting with thieno[2,3-d]pyrimidinone precursors. Key steps include:

  • Thioether formation : Reaction of a thiol intermediate with 2-(morpholin-4-yl)-2-oxoethyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Acid- or base-catalyzed ring closure to form the thieno-pyrimidine core. Critical parameters include:
  • Temperature control : Maintaining 60–80°C during thioether coupling to minimize by-products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization yields >80% purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

A combination of techniques is required:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and confirms the morpholine-oxoethyl moiety .
  • HRMS : Validates the molecular formula (e.g., C₁₇H₂₀N₄O₃S₂) with <2 ppm mass error .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

Q. How can the compound’s stability be assessed under varying experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for thieno-pyrimidines) .
  • pH stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC over 24–72 hours .
  • Light sensitivity : UV-vis spectroscopy to detect photodegradation products under controlled illumination .

Advanced Research Questions

Q. What computational strategies predict interactions with biological targets (e.g., kinases, receptors)?

  • Molecular docking : Use software like AutoDock Vina to model binding to ATP-binding pockets (e.g., kinase inhibition) .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., water, lipid bilayer) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl/morpholine groups) with activity using descriptors like logP and polar surface area .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • Multi-parametric assays : Compare results across cell lines (e.g., HEK293 vs. HeLa) and assay formats (e.g., fluorescence vs. luminescence) .
  • Off-target profiling : Screen against panels of related enzymes/receptors (e.g., kinase family members) .
  • In silico validation : Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify potential cross-reactivities .

Q. What methodologies optimize derivative design for enhanced bioactivity?

  • Scaffold hopping : Replace the morpholine group with piperazine or thiomorpholine to modulate lipophilicity .
  • Fragment-based design : Introduce substituents (e.g., halogen atoms, carboxylates) at the 5/6-methyl positions to improve target affinity .
  • Prodrug strategies : Conjugate with ester or peptide linkers to enhance solubility and bioavailability .

Q. How is the environmental impact of this compound evaluated in long-term studies?

  • Fate analysis : Track degradation products in soil/water matrices using LC-MS/MS over 30–90 days .
  • Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna, zebrafish) via OECD guidelines .
  • Bioaccumulation : Measure logKow values and bioconcentration factors (BCF) in simulated ecosystems .

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